4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Description
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Properties
IUPAC Name |
4-bromo-1-chloro-2-[(2-ethoxyphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(16)7-8-14(12)17/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDCRWLGJWSFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene in organic solvents
Executive Summary
This technical guide provides an in-depth solubility and physicochemical profile of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene (CAS: 1830346-16-1).[1]
Critical Context: This molecule is the ortho-ethoxy regioisomer of the primary intermediate used in the synthesis of SGLT2 inhibitors, specifically Dapagliflozin .[2] While the para-isomer (CAS: 461432-23-5) is the desired intermediate, the ortho-isomer discussed here typically exists as a critical process impurity.[1]
Understanding the differential solubility profile of this specific isomer is not merely about dissolution; it is the key to designing rejection strategies —ensuring this impurity remains in the mother liquor during the crystallization of the active intermediate.[2]
Part 1: Molecular Architecture & Solvation Thermodynamics
To predict solubility behavior without exhaustive empirical testing, we must analyze the structural energetics of the molecule.[1][2]
Structural Analysis (The "Ortho Effect")
Unlike its para-isomer counterpart, this compound possesses an ethoxy group in the ortho position of the benzyl ring.[1]
-
Steric Clash: The ortho-ethoxy group creates steric hindrance near the methylene bridge, forcing the two phenyl rings into a twisted, non-planar conformation.[1][2]
-
Crystal Lattice Energy: This twisting disrupts efficient pi-pi stacking in the crystal lattice.[2] Consequently, this isomer exhibits a lower melting point and higher solubility in organic solvents compared to the para-isomer.[1][2]
-
Lipophilicity: The molecule is highly lipophilic (LogP > 5.0 estimated), driven by the chloro- and bromo-substituents.[1][2] It has negligible affinity for water.[2]
Solvation Mechanisms
-
London Dispersion Forces: The dominant interaction mechanism.[2] Solvents with high polarizability (Chlorinated, Aromatics) will solvate the molecule most effectively.[1][2]
-
Dipole-Dipole: The ethoxy ether linkage provides a weak hydrogen bond acceptor site, offering moderate solubility in proton-donating solvents (Alcohols) only at elevated temperatures.[1][2]
Part 2: Solvent Class Screening & Solubility Profile
The following data categorizes solvent suitability based on thermodynamic affinity. This profile is derived from the behavior of halogenated diphenylmethane analogues and standard process conditions for SGLT2 intermediates.
Table 1: Solubility Profile & Application Matrix
| Solvent Class | Representative Solvents | Solubility at 25°C | Solubility at Reflux | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Very High | Reaction Solvent: Ideal for Friedel-Crafts or Silane reduction steps.[1][2] |
| Aromatics | Toluene, Xylene | High (>150 mg/mL) | Very High | Extraction: Excellent for partitioning product from aqueous quench.[2] |
| Ethers | THF, 2-MeTHF, MTBE | High (>100 mg/mL) | High | Reaction/Workup: Good general solvency; MTBE useful for washing.[1][2] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (50-100 mg/mL) | High | Solvent Exchange: Useful transition solvent.[1][2] |
| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Low/Moderate (<20 mg/mL) | High (>100 mg/mL) | Crystallization: The "Sweet Spot" for purification.[1][2] High thermal gradient.[2] |
| Alkanes | n-Heptane, Hexane, Cyclohexane | Very Low (<5 mg/mL) | Low | Anti-Solvent: Induces precipitation or drives oiling out.[1][2] |
| Aqueous | Water, Brine | Insoluble | Insoluble | Washing: Removes inorganic salts (AlCl3, acid residues).[2] |
Visualization: Solvent Selection Logic
The following diagram illustrates the logical flow for selecting solvents based on the process goal (Reaction vs. Purification).
Figure 1: Solvent selection logic emphasizing the differential solubility required to purge the ortho-impurity.
Part 3: Experimental Protocols
To validate the solubility limits for process development (specifically for purging this impurity), use the following Equilibrium Solubility Protocol .
Protocol: Equilibrium Solubility Determination (HPLC)
Objective: Determine the saturation point of the ortho-isomer in crystallization solvents (Ethanol/n-Heptane) to calculate the "Purge Factor."
Reagents:
-
Internal Standard: Benzophenone (optional).[2]
Workflow:
-
Preparation: Add excess solid analyte (approx. 200 mg) to 2 mL of solvent in a crimp-top vial.
-
Equilibration: Agitate at fixed temperature (e.g., 25°C and 50°C) for 24 hours using a thermomixer (1000 RPM).
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if testing elevated temps).
-
Dilution: Dilute the filtrate 1:100 with Acetonitrile to prevent precipitation.
-
Quantification: Inject onto HPLC (C18 Column, UV 220 nm).
Process Engineering: The "Oiling Out" Risk
Because the ortho-isomer has a lower melting point than the para-isomer, it poses a significant risk of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, especially in solvent/anti-solvent mixtures (e.g., Toluene/Heptane).[1][2]
Mitigation Strategy:
-
Seeding: Always seed the crystallization with pure para-isomer crystals at the metastable zone width (MSZW) limit.[2]
-
Solvent Choice: Avoid pure alkane anti-solvents.[2] Use Alcohols (Ethanol) where the solubility curve is steeper, allowing the ortho-impurity to remain dissolved in the supernatant while the para-product crystallizes.[1]
Visualization: Impurity Purge Workflow
Figure 2: Purification workflow designed to exploit the higher solubility of the ortho-isomer.[1]
Part 4: References & Authority
The protocols and solubility behaviors described above are synthesized from standard chemical engineering principles applied to halogenated aromatics and specific patent literature regarding SGLT2 inhibitor synthesis.
-
Axios Research. (n.d.).[2] this compound (Product Catalog).[1][2][3] Retrieved from (Verifies the CAS 1830346-16-1 as a Dapagliflozin impurity).[1][3]
-
Meng, W., et al. (2017).[1][2] Efficient Synthesis of Dapagliflozin.[2][4][5] (Describes the standard solvent systems for this class of intermediates).
-
Google Patents. (2016).[2] US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1][6][7] Retrieved from (Provides the baseline solubility/crystallization data for the regioisomer).[1][2]
-
BenchChem. (n.d.).[2] Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from (Details reaction solvents like DCM and Toluene).[1][2]
-
ChemicalBook. (2026).[2] 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Properties. Retrieved from (Physicochemical data source).[1][2]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] A detailed interpretation of the spectral data is presented, grounded in the fundamental principles of NMR spectroscopy. This document serves as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the structural elucidation of this and structurally related molecules. We will explore predicted chemical shifts, multiplicity patterns, and coupling constants, and provide standardized protocols for sample preparation and data acquisition.
Introduction: The Structural Significance of this compound
This compound (Molecular Formula: C₁₅H₁₄BrClO, Molecular Weight: 325.63 g/mol ) is a polysubstituted aromatic compound.[1] Its structural complexity, arising from the varied electronic environments of its constituent atoms, makes NMR spectroscopy an indispensable tool for its characterization. Accurate spectral analysis is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations.
This guide will deconstruct the ¹H and ¹³C NMR spectra of this molecule, providing a logical framework for the assignment of all proton and carbon signals. We will delve into the underlying principles that govern the observed chemical shifts and coupling patterns, such as inductive effects, resonance, and steric hindrance.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate signals in the aromatic, benzylic, and aliphatic regions. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzene rings.[5][6]
Aromatic Region (δ 6.5-7.5 ppm)
The seven aromatic protons are distributed across two benzene rings, leading to a complex series of overlapping multiplets. The exact chemical shifts are dictated by the positions of the bromine, chlorine, and ethoxybenzyl substituents.[5][6][7]
-
Ring A (4-Bromo-1-chloro-2-benzyl substituted): This ring contains three protons. The bromine and chlorine atoms are electron-withdrawing, which will generally deshield the adjacent protons, shifting them downfield.[5][6] The benzyl group is weakly electron-donating.
-
Ring B (2-ethoxy substituted): This ring has four protons. The ethoxy group is an electron-donating group, which will shield the ortho and para protons, shifting them to a higher field (upfield) compared to unsubstituted benzene (δ 7.3 ppm).[5][6][7]
Coupling Patterns: The aromatic protons will exhibit ortho (³JHH ≈ 7-10 Hz), meta (⁴JHH ≈ 2-3 Hz), and potentially para (⁵JHH ≈ 0-1 Hz) coupling.[7][8][9] This will result in a series of doublets, doublets of doublets, and triplets of doublets.
Benzylic Protons (δ ~4.0 ppm)
The two benzylic protons of the -CH₂- group connecting the two aromatic rings are expected to appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is downfield due to the proximity of the two aromatic systems.
Ethoxy Group Protons (δ 1.4 and 4.0 ppm)
-
Methylene Protons (-O-CH₂-CH₃): These two protons are adjacent to an oxygen atom, which is strongly electronegative. This will cause a significant downfield shift, and they are expected to appear as a quartet due to coupling with the adjacent methyl protons (³JHH ≈ 7 Hz).
-
Methyl Protons (-O-CH₂-CH₃): These three protons are further from the oxygen and will appear further upfield. They are expected to be a triplet due to coupling with the adjacent methylene protons (³JHH ≈ 7 Hz).
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons | 6.5 - 7.5 | m | - | 7H |
| Benzylic (-CH₂-) | ~4.0 | s | - | 2H |
| Ethoxy (-O-CH₂-) | ~4.0 | q | ~7.0 | 2H |
| Ethoxy (-CH₃) | ~1.4 | t | ~7.0 | 3H |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.[10] For this compound, we expect to see 15 distinct signals in a proton-decoupled spectrum, as there are no elements of symmetry in the molecule.
Aromatic Region (δ 110-160 ppm)
The twelve aromatic carbons will resonate in this region.[5][6][11] The chemical shifts are influenced by the attached substituents.
-
Carbons bonded to halogens (C-Br, C-Cl): These carbons will be significantly deshielded due to the electronegativity of the halogens. However, the "heavy atom effect" of bromine can cause an upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[12][13]
-
Carbon bonded to oxygen (C-O): The carbon attached to the ethoxy group will be strongly deshielded and appear at a lower field.[14][15]
-
Quaternary Aromatic Carbons: The carbons at the points of substitution will generally have lower intensities compared to the protonated carbons.[5][6]
Benzylic and Aliphatic Regions (δ < 100 ppm)
-
Benzylic Carbon (-CH₂-): This carbon will appear in the range of δ 30-40 ppm.
-
Ethoxy Group Carbons (-O-CH₂-CH₃): The carbon attached to the oxygen (-O-CH₂-) will be deshielded and appear around δ 60-70 ppm.[14] The terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule and will appear at a high field, around δ 15 ppm.[14]
DEPT-135 Spectroscopy for Carbon Multiplicity
To aid in the assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[16][17][18] This technique distinguishes between CH, CH₂, and CH₃ groups based on the phase of their signals.
-
CH and CH₃ groups: Appear as positive signals.
-
CH₂ groups: Appear as negative signals.
-
Quaternary carbons: Are not observed in a DEPT-135 spectrum.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted DEPT-135 Phase |
| Aromatic C-O | 155 - 160 | Not Observed |
| Aromatic C-Cl | 130 - 135 | Not Observed |
| Aromatic C-Br | 115 - 125 | Not Observed |
| Other Aromatic C (quaternary) | 120 - 145 | Not Observed |
| Aromatic CH | 110 - 135 | Positive |
| Ethoxy (-O-CH₂-) | 60 - 70 | Negative |
| Benzylic (-CH₂-) | 30 - 40 | Negative |
| Ethoxy (-CH₃) | 10 - 20 | Positive |
Advanced 2D NMR Techniques for Unambiguous Assignment
For a molecule with this level of complexity, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals, especially in the crowded aromatic region. Two-dimensional (2D) NMR techniques provide crucial connectivity information.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment identifies protons that are coupled to each other.[19][20][21] Cross-peaks in the 2D spectrum will connect coupled protons, allowing for the tracing of spin systems within the molecule. This is particularly useful for assigning adjacent protons on the aromatic rings and confirming the coupling between the methylene and methyl protons of the ethoxy group.[22]
HSQC (Heteronuclear Single Quantum Coherence)
An ¹H-¹³C HSQC experiment correlates protons with the carbons to which they are directly attached.[19][21][22] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This is a powerful tool for definitively assigning the signals of the protonated carbons.[19][22]
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[23] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[23][24] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[23]
-
Sample Filtration: The solution should be free of any particulate matter.[24][25][26] Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[25][26][27]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[28][29][30]
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.[30]
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, to improve the signal-to-noise ratio.[30]
¹³C{¹H} NMR (Proton Decoupled):
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512 or more, depending on the sample concentration.
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Similar to the standard ¹³C experiment, but with the appropriate pulse angles for DEPT-135.
2D NMR (COSY and HSQC):
-
Acquisition parameters for 2D experiments will vary depending on the desired resolution and the specific pulse programs available on the spectrometer. It is recommended to consult the instrument's user guide or an experienced NMR spectroscopist for optimization.
Visualization of Molecular Structure and Analysis Workflow
To facilitate the understanding of the spectral analysis, the following diagrams illustrate the molecular structure with atom numbering and a general workflow for NMR-based structural elucidation.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Figure 2: Workflow for the NMR spectral analysis and structural elucidation of organic molecules.
Conclusion
The comprehensive NMR spectral analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, DEPT, and 2D NMR data. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by employing a systematic analytical workflow, a complete and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to confidently characterize this important synthetic intermediate.
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Literature review of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene synthesis pathways
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Introduction: Strategic Importance in Pharmaceutical Synthesis
This compound is a highly substituted aromatic compound whose structural motif is of significant interest to researchers in medicinal chemistry and drug development. While its isomer, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is widely recognized as a pivotal intermediate in the synthesis of Dapagliflozin, a potent SGLT2 inhibitor for the treatment of type 2 diabetes, the 2-ethoxy isomer serves as a valuable structural analogue for developing new chemical entities and exploring structure-activity relationships (SAR).[1][2] The precise arrangement of its substituents—a bromine, a chlorine, and an ethoxybenzyl group on a benzene ring—demands a robust and regioselective synthetic strategy.
This guide provides a comprehensive overview of the prevailing synthetic pathways to this compound, grounded in established chemical principles. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer comparative data to inform laboratory practice.
Primary Synthesis Route: A Two-Step Acylation-Reduction Strategy
The most logical and industrially scalable approach to constructing the target molecule is a two-step sequence involving an initial Friedel-Crafts acylation followed by a selective reduction of the resulting ketone. This method offers excellent control over regioselectivity and is built upon widely understood and reliable chemical transformations.
Workflow of the Primary Synthesis Pathway
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Friedel-Crafts Acylation
The initial step involves the formation of a carbon-carbon bond between the 5-bromo-2-chlorobenzoyl moiety and 2-ethoxyphenetole via an electrophilic aromatic substitution.
Mechanistic Considerations
Friedel-Crafts acylation is a classic and robust method for introducing an acyl group onto an aromatic ring.[3][4] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2-ethoxyphenetole.
-
Acyl Chloride Formation : The synthesis begins with the conversion of 5-bromo-2-chlorobenzoic acid into the more reactive 5-bromo-2-chlorobenzoyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are ideal for this transformation, as they produce gaseous byproducts that are easily removed.[5]
-
Acylium Ion Generation : A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[4]
-
Electrophilic Attack : The ethoxy group of 2-ethoxyphenetole is an ortho-, para-directing activator. The acylium ion will preferentially attack the para position due to reduced steric hindrance, yielding the desired ketone intermediate. The deactivating effect of the resulting ketone functionality prevents polyacylation, a common issue in Friedel-Crafts alkylations.[3][6]
Diagram: Friedel-Crafts Acylation Reaction
Sources
- 1. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
High-Resolution Structural Determination of Halogenated Diarylalkanes: A Focus on 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Topic: Crystal Structure Analysis of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene Context: Structural Elucidation of Regioisomeric Impurities in SGLT2 Inhibitor Synthesis Content Type: Technical Whitepaper / Methodological Guide
Executive Summary
In the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin), the regioselectivity of the Friedel-Crafts alkylation or halo-benzylation steps is critical. The title compound, This compound (CAS 1830346-16-1), represents a specific ortho-ethoxy regioisomer and a potential critical process impurity distinct from the active pharmaceutical intermediate (the para-ethoxy analogue).
This guide details the single-crystal X-ray diffraction (SC-XRD) workflow required to definitively characterize this molecule. It addresses the specific crystallographic challenges posed by the flexible methylene bridge, the "heavy atom" distinction between Bromine and Chlorine, and the steric influence of the ortho-ethoxy substituent on crystal packing.
The Crystallographic Challenge: Regioisomerism & Heavy Atoms
The structural analysis of this molecule is not merely about connectivity; it is about establishing a definitive impurity standard . Two primary challenges define this analysis:
-
Br/Cl Differentiation: The molecule contains both Bromine (Z=35) and Chlorine (Z=17) on the same phenyl ring. While chemically distinct, crystallographic disorder can occur if the crystal lattice allows the molecule to orient in two directions (head-to-tail disorder).
-
Conformational Flexibility: The central methylene bridge (
) allows the two aromatic rings to rotate relative to each other. The ortho-ethoxy group introduces significant steric bulk compared to the para-isomer, often forcing the molecule into a "twisted" conformation that resists crystallization, frequently resulting in oils or low-melting solids.
Phase I: Advanced Crystallization Protocols
The ortho-ethoxy isomer often presents as a viscous oil or low-melting solid due to the disruption of planar packing by the sterically hindering ethoxy group. Standard evaporation often fails.
Protocol: Anti-Solvent Vapor Diffusion for Lipophilic Aromatics
Target: Growth of block-like crystals suitable for X-ray analysis from an oily residue.
Reagents:
-
Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solvent B (Poor): n-Hexane or Pentane.
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of the crude oily residue in the minimum amount of Solvent A (approx. 0.5 mL) in a 2 mL GC vial. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if particulate matter is present.
-
The "Trap" Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial.
-
Diffusion Initiation: Carefully add 4 mL of Solvent B into the outer vial (do not allow it to spill into the inner vial).
-
Thermal Control: Cap the outer vial tightly. Place the setup in a vibration-free incubator at 4°C .
-
Why 4°C? Lower temperature reduces the solubility of the solute in the mixing phase and reduces the kinetic energy of the lattice, promoting ordered growth over amorphous precipitation.
-
-
Harvesting: Inspect after 48–72 hours. If oil droplets form instead of crystals, introduce a "seed" crystal (if available) or scratch the inner vial surface with a glass needle to induce nucleation.
Visualization: Crystallization Workflow
Caption: Optimized vapor diffusion workflow for converting lipophilic oils into diffraction-quality single crystals.
Phase II: Data Acquisition & Structure Solution
Once a crystal is mounted (preferably using Paratone oil and a MiTeGen loop), data collection must be tailored to resolve the halogen positions.
Experimental Configuration
-
Temperature: 100 K (Cryostream).
-
Reasoning: Essential to freeze the thermal motion of the terminal ethoxy chain and the methylene bridge. Room temperature data will likely show high thermal ellipsoids, obscuring bond precision.
-
-
Radiation Source: Mo-Kα (
Å) or Cu-Kα ( Å) .-
Recommendation: Use Cu-Kα if available. The anomalous scattering signal (
) for Bromine (and to a lesser extent Chlorine) is significantly stronger with Copper radiation, allowing for unambiguous assignment of the Br and Cl positions even if the structure is centrosymmetric.
-
The "Heavy Atom" Logic
In the structure solution (typically using SHELXT or SHELXS), the Br and Cl atoms will dominate the electron density map.
-
Bromine (Br): ~35 electrons.[1] Will appear as the highest peak (
). -
Chlorine (Cl): ~17 electrons.[1] Will appear as the second highest peak (
). -
Validation: If the refinement shows a Br atom with a thermal parameter (
) that is suspiciously high, or a Cl atom with a that is suspiciously low, you likely have the positions swapped or disordered.
Phase III: Structural Refinement & Analysis
Refinement Strategy (SHELXL)
The refinement must address the potential flexibility of the ethoxy group.
-
Anisotropic Refinement: All non-hydrogen atoms (Br, Cl, C, O) must be refined anisotropically.
-
Hydrogen Placement: Use a riding model for H-atoms.
-
Aromatic H: AFIX 43
-
Methylene (
): AFIX 23 -
Ethoxy (
): AFIX 23 and AFIX 137 (for the methyl group, allowing rotation).
-
-
Disorder Handling: If the ethoxy tail shows elongated ellipsoids, model it over two positions using the PART 1 / PART 2 commands and FVAR to link occupancies (e.g., 60:40 split).
Comparative Metrics: Ortho vs. Para
To validate that you have the 2-ethoxy (impurity) and not the 4-ethoxy (intermediate), compare the torsion angles:
| Structural Parameter | 2-Ethoxy Isomer (Target) | 4-Ethoxy Isomer (Reference) |
| Ether Torsion Angle ( | High twist (~60-90°) due to steric clash with benzyl linker. | Planar (~0-10°) allowing conjugation. |
| Space Group | Likely Low Symmetry ( | Often Higher Symmetry packing. |
| Melting Point | Lower (Oil or <40°C) | Higher (40–45°C) |
| Intermolecular Contacts | Limited | Extensive |
Visualization: Structure Solution Logic
Caption: Logical flow for solving the structure and confirming the halogen positions.
References & Authoritative Sources
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD).[2] (The gold standard for small molecule organic structures).
-
[Link]
-
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. (Required for validating crystallographic integrity).
-
[Link]
-
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (The definitive reference for the refinement protocols described).
-
[Link]
-
-
WIPO Patent WO2015063726. "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene." (Provides synthesis context for the para isomer, establishing the ortho isomer as a key impurity).
Sources
Methodological & Application
Application Note: Synthesis of Dapagliflozin via C-Glycosylation of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Part 1: Strategic Overview & Critical Correction
Executive Summary
This application note details the synthesis of Dapagliflozin (Farxiga/Forxiga), a potent SGLT2 inhibitor, utilizing the aryl halide intermediate 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . The protocol focuses on the critical C-glycosylation step, stereoselective reduction, and final isolation.[1][2][3]
CRITICAL ALERT: Isomer Specification
The user request specified 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene . This is the precursor for a known impurity (Dapagliflozin Impurity 19/20), not the API.
-
Correct Starting Material for API: 4-Bromo-1-chloro-2-(4 -ethoxybenzyl)benzene (CAS: 461432-23-5).[4]
-
Specified Material (Impurity Precursor): 4-Bromo-1-chloro-2-(2 -ethoxybenzyl)benzene (CAS: 1830346-16-1).[5][6][7][8]
Impact: Using the 2-ethoxy isomer will yield the ortho-ethoxy regioisomer of Dapagliflozin, which is pharmacologically distinct and considered a critical process impurity. This protocol proceeds with the correct 4-ethoxy isomer for API synthesis , but the methodology applies to the 2-ethoxy isomer if the goal is to synthesize the impurity reference standard.
Part 2: Retrosynthetic Analysis & Pathway
The synthesis relies on a convergent approach involving the lithiation of the aglycone followed by nucleophilic addition to a protected gluconolactone. The resulting lactol is then reduced stereoselectively to the
Reaction Pathway Diagram
Caption: Convergent synthesis of Dapagliflozin via Lithiation-Coupling-Reduction sequence.
Part 3: Detailed Experimental Protocol
Material Attributes & Preparation[10][15]
| Component | CAS No. | Role | Critical Attribute |
| Aryl Halide | 461432-23-5 | SM | Must be 4-ethoxy isomer .[9][10][11][12] Moisture <0.05%.[8] |
| Gluconolactone | 119209-60-4 | Electrophile | TMS-protected.[13] Strictly anhydrous. |
| n-Butyllithium | 109-72-8 | Reagent | Titrate before use. 2.5M in Hexanes. |
| Triethylsilane | 617-86-7 | Reductant | High purity (>99%) essential for yield. |
Step 1: Aryl Lithiation and Coupling
Objective: Generate the C-C bond between the aglycone and the sugar moiety.
-
Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
-
Dissolution: Charge 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq) into the flask. Add anhydrous THF (10 vol) and Toluene (5 vol).
-
Note: The THF/Toluene mixture modulates the solubility and reactivity of the lithiated species, preventing precipitation at low temps.
-
-
Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes.
-
Process Control: Maintain internal temp < -70°C. Exotherms indicate too fast addition.
-
Hold: Stir at -78°C for 30–60 minutes.
-
-
Coupling: Dissolve 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.1 eq) in Toluene (5 vol) and add dropwise to the lithiated mixture.
-
Quench: After 1 hour, quench with a solution of Methanesulfonic acid (MsOH) in Methanol (MeOH).
-
Result: This converts the intermediate silyl-lactol into the methyl glycoside (O-methylation at C1), which is more stable for the subsequent reduction.
-
Step 2: Stereoselective Reduction
Objective: Remove the C1-methoxy group to form the
-
Preparation: The reaction mixture from Step 1 (containing the methyl glycoside intermediate) is warmed to 0°C.
-
Reagent Addition: Add Triethylsilane (Et3SiH) (3.0 eq) in one portion.
-
Lewis Acid Activation: Add Boron Trifluoride Etherate (BF3·OEt2) (2.0 eq) dropwise.
-
Critical Control: This step is exothermic. Maintain temp < 5°C.
-
Mechanism:[1][12][14] BF3 activates the anomeric methoxy group, facilitating its departure as an oxocarbenium ion, which is intercepted by the hydride from Et3SiH. The bulky hydride approaches from the
-face, forcing the aryl group into the thermodynamically stable -position.
-
-
Reaction Completion: Warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for disappearance of the methyl glycoside.
Step 3: Workup and Isolation
-
Quench: Pour reaction mixture into ice-cold saturated NaHCO3.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Deprotection (if TMS groups remain): The acidic reduction conditions usually cleave TMS groups. If not, treat crude oil with dilute HCl in MeOH.
-
Crystallization: Dapagliflozin is often isolated as an amorphous solid or a solvate (e.g., Propylene Glycol solvate) for stability.
-
Protocol: Dissolve crude residue in Isopropyl Acetate. Add seed crystals of Dapagliflozin.[8] Cool to 0°C to precipitate.
-
Part 4: Analytical Controls & Troubleshooting
In-Process Control (IPC) Parameters
| Step | Parameter | Specification | Method |
| Lithiation | Conversion of Aryl Bromide | > 98% (Area%) | HPLC |
| Coupling | Alpha/Beta Ratio (Post-Reduction) | > 95:5 ( | HPLC/NMR |
| Final | Residual Solvent | < ICH Limits | GC-HS |
Troubleshooting Guide
-
Issue: Low Yield in Coupling.
-
Cause: Moisture in THF or Toluene killing the n-BuLi.
-
Solution: Re-distill solvents over Na/Benzophenone or use molecular sieves (3Å). Verify n-BuLi titer.
-
-
Issue: Poor Stereoselectivity (
-isomer formation).-
Cause: Reduction temperature too high or insufficient Lewis Acid.
-
Solution: Ensure reduction starts at < 0°C. The
-isomer is thermodynamically favored; ensure sufficient reaction time allows equilibration.
-
-
Issue: "2-Ethoxy" Impurity Detected.
Part 5: References
-
Meng, W., et al. (2008).[16] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. Link
-
Ellsworth, B. A., et al. (2008). "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of anomeric hemiacetals." Tetrahedron Letters, 49(16), 2566-2569.
-
Bristol-Myers Squibb Company. (2004). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,515,117.[10] Link
-
ChemicalBook. (2025).[6] "4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Product Description." Link
-
Axios Research. (2025). "this compound Reference Standard (Impurity)." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. drjcrbio.com [drjcrbio.com]
- 6. This compound | 1830346-16-1 [chemicalbook.com]
- 7. drjcrbio.com [drjcrbio.com]
- 8. This compound - CAS - 1830346-16-1 | Axios Research [axios-research.com]
- 9. watson-int.com [watson-int.com]
- 10. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 11. molkem.com [molkem.com]
- 12. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 14. theclinivex.com [theclinivex.com]
- 15. caod.oriprobe.com [caod.oriprobe.com]
- 16. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
C-glycosylation reaction conditions for SGLT2 inhibitor synthesis
Application Note: Optimized C-Glycosylation Conditions for SGLT2 Inhibitor Synthesis
Executive Summary
The synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—such as Dapagliflozin, Empagliflozin, and Canagliflozin—hinges on the formation of a robust C-glycosidic bond. Unlike hydrolytically unstable O-glycosides, C-glycosides resist metabolic degradation, a critical feature for oral antidiabetic pharmacokinetics.
This application note details the industry-standard "Gluconolactone Approach," focusing on the two critical process steps:
-
Nucleophilic 1,2-Addition: Coupling an aryl organometallic species with a protected gluconolactone.
-
Stereoselective Reduction: Converting the resulting hemiketal to the
-C-arylglucoside using a silane/Lewis acid system.
Mechanistic Insight & Reaction Design
The primary challenge in SGLT2 inhibitor synthesis is achieving high
Mechanism of Stereoselective Reduction
The reduction of the anomeric center typically employs triethylsilane (
-
The Anomeric Effect: The Lewis acid promotes the formation of an oxocarbenium ion.
-
Axial Attack: The hydride donor (
) approaches from the -face (axial), governed by the kinetic anomeric effect and the stability of the chair-like transition state.[1] -
Result: This forces the bulky aryl aglycone into the equatorial position, yielding the thermodynamically and pharmacologically desired
-anomer.
Figure 1: Mechanistic pathway for the stereoselective reduction of the hemiketal intermediate to the
Critical Process Parameters (CPP)
The following parameters are non-negotiable for high yield and selectivity.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature (Step 1) | Prevents lactone enolization and side reactions during organolithium addition. | |
| Protecting Groups | TMS (Trimethylsilyl) | Labile enough for easy removal but stable during lithiation. Benzyl groups are also viable but require hydrogenolysis later. |
| Lewis Acid | ||
| Solvent (Step 2) | DCM / MeCN (1:1) | Acetonitrile participates in the stabilization of the intermediate cation, enhancing |
| Stoichiometry | Aryl Halide (1.2 eq) | Slight excess of the nucleophile ensures complete consumption of the expensive gluconolactone. |
Detailed Experimental Protocols
Protocol A: Arylation via Nucleophilic 1,2-Addition
Objective: Coupling the aryl aglycone to the sugar scaffold.[3]
Reagents:
-
Aryl Bromide/Iodide (Specific to target: e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane for Dapagliflozin).
-
-Butyllithium (
-BuLi), 2.5 M in hexanes. -
Anhydrous THF and Toluene.
Procedure:
-
Preparation of Aryl Lithium:
-
Charge an oven-dried 3-neck flask with the Aryl Bromide (1.2 equiv) and anhydrous THF/Toluene (1:2 ratio).
-
Cool the system to
under a nitrogen atmosphere. -
Add
-BuLi (1.25 equiv) dropwise over 30 minutes. Maintain internal temperature below . -
Checkpoint: Stir for 30–60 minutes. Verify Lithiation by quenching a small aliquot with
and analyzing via HPLC/NMR.
-
-
Coupling:
-
Dissolve the TMS-protected gluconolactone (1.0 equiv) in anhydrous Toluene.
-
Cannulate the lactone solution into the aryl lithium mixture slowly over 45 minutes, keeping temperature
. -
Stir for 1 hour at
.
-
-
Quench & Methanolysis (Formation of O-Methyl Lactol):
-
Note: Direct reduction of the hemiketal is possible, but converting to the O-methyl lactol improves stability and purification.
-
Quench with a solution of Methanesulfonic acid (MSA) in Methanol (excess).
-
Allow the mixture to warm to room temperature and stir for 12–18 hours. This removes TMS groups and forms the methyl glycoside.
-
Workup: Neutralize with saturated
, extract with Ethyl Acetate, and concentrate.
-
Protocol B: Stereoselective Reduction
Objective: Reduction of the anomeric center to the
Reagents:
-
Crude O-Methyl Lactol (from Protocol A).
-
Triethylsilane (
) (3.0 equiv). -
Boron Trifluoride Diethyl Etherate (
) (2.0 equiv). -
Dichloromethane (DCM) and Acetonitrile (MeCN).
Procedure:
-
Dissolution:
-
Dissolve the crude residue in a 1:1 mixture of anhydrous DCM and MeCN.
-
Cool the mixture to
to .
-
-
Reduction:
-
Add
followed by the dropwise addition of . -
Caution: Exothermic reaction. Monitor temperature closely.
-
Stir at
for 2 hours, then allow to warm to – until TLC/HPLC indicates consumption of starting material.
-
-
Workup:
-
Quench carefully with saturated
(gas evolution possible). -
Extract with DCM. Wash organics with brine and dry over
. -
Purification: Recrystallization (often from Ethanol/Water) or column chromatography to isolate the pure
-anomer.
-
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for C-glycoside generation via the gluconolactone route.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture contamination or Enolization. | Ensure glassware is oven-dried. Keep temp below |
| Incorrect Solvent or High Temp in Step 2. | Ensure MeCN is used as a co-solvent (stabilizes the transition state). Keep reduction temp below | |
| Incomplete Desilylation | Insufficient acid/time. | Extend the methanolysis time or increase MsOH concentration slightly. |
Safety Considerations
-
n-Butyllithium: Pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen). Have a Class D fire extinguisher nearby.
-
BF3·OEt2: Corrosive and moisture sensitive. Fumes in air. Handle in a fume hood.
-
Reaction Exotherms: Both the lithiation and the Lewis acid addition are highly exothermic. Efficient cooling is mandatory to prevent thermal runaways.
References
-
Murakata, M., et al. (2023).[6] Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles.
-
Seki, M., et al. (2023).[7] New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.[7]
-
Yu, J-H., et al. (2019).[8] A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development.
-
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry.
-
Grembecka, J. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2018142422A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]
- 3. C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction | CoLab [colab.ws]
- 8. semanticscholar.org [semanticscholar.org]
Optimized Strategies for Hydroxyl Protection and Acetylation in Dapagliflozin API Synthesis
Executive Summary
This application note details the critical protection and purification strategies in the synthesis of Dapagliflozin (Farxiga®), a selective SGLT2 inhibitor. While various synthetic routes exist, the industrial "Gold Standard" relies on a specific protection-deprotection sandwich strategy:
-
Transient Protection: Silylation of D-glucono-1,5-lactone to enable chemoselective C-arylation.
-
Purification via Acetylation: Conversion of the crude C-aryl glucoside oil into a crystalline tetra-acetylated intermediate to ensure stereochemical purity (removal of the
-anomer).[1]
This guide provides step-by-step protocols for these two pivotal phases, emphasizing the mechanistic causality and process safety required for scale-up.
Strategic Overview: The "Protection Sandwich"
The synthesis of C-aryl glucosides like Dapagliflozin presents a unique challenge: the glucose moiety is hydrophilic and reactive, while the aglycone (aryl) coupling partner is lipophilic.
-
The Challenge: Direct coupling of bare sugars is low-yielding due to competing protonation of organometallic reagents by free hydroxyl groups.
-
The Solution:
-
Step 1 (TMS Protection): Use Trimethylsilyl (TMS) groups.[2] They are labile enough to be removed in situ during the reduction phase but robust enough to survive the initial nucleophilic attack.
-
Step 2 (Acetylation): Post-coupling, the molecule is often an impure oil. Acetylating the hydroxyls transforms this oil into a rigid crystal lattice, allowing for the rejection of impurities (specifically the unwanted
-anomer) via simple recrystallization.
-
Workflow Visualization
Figure 1: The strategic role of protection steps in the Dapagliflozin synthetic lifecycle.
Protocol A: TMS Protection of D-Glucono-1,5-lactone
This step prepares the electrophile for the critical C-C bond formation. We utilize N-methylmorpholine (NMM) as a base, which offers a cleaner impurity profile compared to Triethylamine (TEA).
Reagents & Materials
| Component | Equiv. | Role | Key Specification |
| D-Glucono-1,5-lactone | 1.0 | Substrate | Water content <0.5% |
| TMSCl | 4.5 | Protecting Agent | Freshly distilled/clear |
| N-Methylmorpholine (NMM) | 5.0 | Base | Dry |
| THF / Toluene | 10 Vol | Solvent | Anhydrous (<100 ppm H2O) |
Step-by-Step Methodology
-
Inertion: Charge a clean, dry reactor with THF (or Toluene) and cool to 0–5°C under a nitrogen blanket.
-
Slurry Formation: Add D-Glucono-1,5-lactone (1.0 eq) and NMM (5.0 eq). Stir for 15 minutes.
-
Expert Note: The lactone is sparingly soluble; efficient agitation is critical to prevent caking at the bottom.
-
-
Controlled Addition: Add Trimethylsilyl chloride (TMSCl, 4.5 eq) dropwise, maintaining internal temperature < 25°C .
-
Exotherm Alert: This reaction is highly exothermic. Rapid addition will cause solvent boil-off and loss of TMSCl.
-
-
Reaction: Warm to 20–25°C and stir for 2–4 hours.
-
Monitoring: Monitor via GC or NMR. Disappearance of the lactone proton signals indicates completion.
-
-
Work-up (Critical):
-
Cool to 0°C. Add Toluene (if THF was used) and quench with cold water.
-
Separate phases rapidly. The TMS-lactone is hydrolytically unstable; prolonged exposure to water will revert it to the starting material.
-
Wash the organic layer with cold aqueous NaHCO3 followed by brine.
-
Concentrate under reduced pressure to obtain 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone as a viscous oil.
-
Self-Validating Check: The product should be a colorless to pale yellow oil. If it is cloudy, residual water is hydrolyzing the TMS groups.
Protocol B: Acetylation for Purification (The "Tetraacetate" Step)[1][3]
After the C-arylation and reduction (not covered here), the resulting crude Dapagliflozin is often a mixture of the desired
Reagents & Materials
| Component | Equiv. | Role |
| Crude C-Aryl Glucoside | 1.0 | Substrate (Oil) |
| Acetic Anhydride | 5.0 | Acetylating Agent |
| DMAP | 0.05 | Catalyst |
| Pyridine | 6.0 | Solvent/Base |
| Ethanol | - | Recrystallization Solvent |
Step-by-Step Methodology
-
Dissolution: Dissolve the crude oily residue (containing Dapagliflozin) in Pyridine (6.0 eq) or DCM.
-
Green Chemistry Alternative: Use DCM with DIPEA (Diisopropylethylamine) if Pyridine toxicity is a concern for the facility.
-
-
Catalyst Addition: Add catalytic DMAP (0.05 eq).
-
Acetylation: Add Acetic Anhydride (5.0 eq) slowly at 20–30°C .
-
Digestion: Stir at 25°C for 4 hours.
-
Quench: Add water slowly to hydrolyze excess anhydride (Exothermic!). Extract with Ethyl Acetate.[7][8]
-
Crystallization (The Purification):
-
Concentrate the organic layer to a thick syrup.
-
Add Ethanol (5 volumes) and heat to reflux until dissolved.
-
Cool slowly to 0–5°C over 4 hours.
-
Filtration: The desired (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate will crystallize as a white solid. The impurities (including the
-anomer) largely remain in the mother liquor.
-
Mechanism of Action[9]
Figure 2: DMAP-catalyzed acetylation mechanism facilitating solid-state isolation.
References
-
Meng, W., et al. (2008).[2][9] "Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes."[9][10] Journal of Medicinal Chemistry.
- Ellsworth, B. A., et al. (2003). "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of anomeric C-phenyl ketals." Journal of Organic Chemistry.
-
Bristol-Myers Squibb Company. (2002). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,515,117.[11][12]
-
Bristol-Myers Squibb Company. (2011). "Process for the preparation of SGLT2 inhibitors." U.S. Patent 7,919,598.[7][11]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. scribd.com [scribd.com]
- 5. US20170166547A1 - Process for the preparation of dapagliflozin - Google Patents [patents.google.com]
- 6. Preparation method of dapagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. An Improved Process For Preparation Of Dapagliflozin Propanediol [quickcompany.in]
- 8. ias.ac.in [ias.ac.in]
- 9. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2015044849A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 12. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Here is the technical support guide for 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene , structured as a specialized troubleshooting and protocol resource.
Executive Summary & Compound Context
This guide addresses the purification of This compound .
Critical Distinction: Researchers often confuse this molecule with its regioisomer, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5), which is the primary intermediate for Dapagliflozin . The compound you are working with (the 2-ethoxy isomer) is typically encountered as:
-
A critical impurity (Ortho-isomer) in the synthesis of SGLT2 inhibitors.
-
A Reference Standard required for impurity profiling and QC release.
-
A scaffold for novel analog synthesis.
Due to the ortho-ethoxy substitution, this molecule exhibits significant steric hindrance and disrupted crystal packing compared to its para-isomer, making "oiling out" a primary purification challenge.
Troubleshooting & Diagnostic FAQs
Direct solutions to common isolation failures.
Issue 1: The product separates as a viscous oil instead of crystallizing.
Diagnosis: The ortho-ethoxy group lowers the melting point significantly compared to the para-isomer. Standard recrystallization methods (cooling to 0°C) often hit the "oiling out" boundary before the nucleation limit. Corrective Action:
-
Switch Solvent System: Move from Ethanol/Water to Isopropanol (IPA)/n-Heptane . The non-polar heptane acts as a better anti-solvent for this lipophilic halide without inducing phase separation (oiling) as aggressively as water.
-
Seed Loading: You must use seed crystals if available. If not, induce nucleation by scratching the glass wall at -20°C.
-
Temperature Control: Do not crash cool. Ramp temperature down at 5°C/hour.
Issue 2: HPLC shows persistent contamination with the para-isomer (4-ethoxy).
Diagnosis: If synthesized via Friedel-Crafts alkylation or reduction of a benzophenone, the para-isomer is thermodynamically favored. Their polarities are nearly identical (
-
Crystallization is ineffective for separating these isomers at ratios < 90:10.
-
Protocol: Use Flash Column Chromatography with a high-aspect-ratio column.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 100% n-Hexane
2% EtOAc/Hexane gradient. The ortho-isomer typically elutes slightly faster (lower retention) due to internal hydrogen bonding/shielding effects reducing interaction with silica.
-
Issue 3: The product turns yellow/brown upon drying.
Diagnosis: Benzylic oxidation. The methylene bridge is susceptible to radical oxidation, forming the benzophenone analog (4-bromo-1-chloro-2-(2-ethoxybenzoyl)benzene). Corrective Action:
-
Stabilization: Dry under vacuum at
in the absence of light. -
Remediation: Pass a solution of the compound (in DCM) through a short pad of silica + 10% activated charcoal.
Detailed Purification Protocols
Protocol A: High-Purity Isolation via Flash Chromatography
Recommended for Reference Standard Preparation (1g - 10g scale)
Objective: Isolate 2-ethoxy isomer from a mixture containing 4-ethoxy isomer and unreacted starting materials.
Workflow:
-
Sample Prep: Dissolve crude oil in minimum Toluene (DCM is acceptable but Toluene allows sharper loading on non-polar gradients).
-
Column Setup: Use a Silica cartridge (40g silica per 1g crude).
-
Elution Gradient:
-
0–5 CV (Column Volumes): 100% n-Heptane (Flushes non-polar impurities).
-
5–15 CV: 0%
5% Ethyl Acetate in n-Heptane. -
15–20 CV: Hold at 5% Ethyl Acetate.
-
-
Fraction Collection: Collect small fractions. The ortho-isomer (Target) elutes first; the para-isomer elutes second.
-
Validation: Check fractions via TLC (Mobile phase: 10:1 Hexane:EtOAc). Target
.
Protocol B: Low-Temperature Crystallization
Recommended for Bulk Cleanup (>10g) if purity is already >85%
| Parameter | Specification | Rationale |
| Solvent A | Ethanol (Absolute) | Good solubility at high temp; poor at low temp. |
| Solvent B | Water (Milli-Q) | Anti-solvent. |
| Ratio | 5:1 (EtOH:Water) | Optimized to prevent oiling. |
| Loading | 5 mL Solvent / g Crude | High concentration required for ortho-isomers. |
Step-by-Step:
-
Dissolve crude solid/oil in Ethanol at 50°C . Agitate until clear.
-
Slowly add Water dropwise until a faint turbidity persists.
-
Add Ethanol dropwise just until the solution clears again (Saturation Point).
-
Cool slowly to 25°C with stirring (100 RPM).
-
Critical Step: If oil droplets appear, reheat to 50°C and add 5% more Ethanol.
-
Once stable at 25°C, cool to -10°C over 4 hours.
-
Filter rapidly (cold filtration) and wash with cold Heptane.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this specific regioisomer, highlighting the divergence from standard Dapagliflozin intermediate processing.
Caption: Decision tree for selecting between chromatography and crystallization based on regioisomer content and physical behavior.
Impurity Formation Pathway
Understanding the origin of the impurities aids in purification. The ortho-isomer is often a result of non-selective Friedel-Crafts alkylation or a specific directed synthesis.
Caption: Origin of the 2-ethoxy (ortho) isomer during the acylation/reduction sequence common in SGLT2 chemistry.
References
- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (describing ortho-impurities). Patent WO2015063726A1.
-
Axios Research. (2023). Dapagliflozin Impurity Standards: Ortho-Isomer Characterization. Retrieved from [Link]
Optimizing recrystallization solvents for 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Technical Support Center: Solid-State Optimization Subject: Recrystallization Protocols for 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene Ticket ID: REC-SGLT-002 Status: Open
Executive Summary
You are working with This compound . This molecule is a highly lipophilic diarylmethane derivative. Note that while it is a structural isomer of the key Dapagliflozin intermediate (which is the 4-ethoxy regioisomer), its physicochemical behavior—specifically its tendency to "oil out" and its solubility profile—closely mirrors its well-documented analog.
The following guide addresses the specific challenges of crystallizing this lipophilic ether-halide scaffold, focusing on solvent polarity matching and thermodynamic control.
Part 1: Solvent System Selection
Q: What is the optimal solvent system for this molecule?
A: Based on the lipophilic nature of the diarylmethane backbone and the ethoxy ether functionality, single-solvent systems often fail to induce high-yield precipitation. You require a binary solvent system or a temperature-controlled alcohol system .
Recommended Solvent Systems
| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Ratio (v/v) | Mechanism |
| Primary (Standard) | Ethanol (EtOH) | Water | 5:1 to 10:1 | Temperature Driven: Dissolve hot in EtOH; add water until turbid; cool to -20°C. |
| Alternative (High Purity) | Methanol (MeOH) | Water | 4:1 | Polymorph Control: Methanol often promotes specific solvate formation (similar to the Dapagliflozin dimethanol solvate). |
| Non-Polar (Low MP) | Ethyl Acetate | n-Heptane | 1:5 | Solubility Driven: Dissolve in minimal EtOAc; slowly charge Heptane. Good for removing polar impurities.[1] |
| "Oiling Out" Rescue | Isopropanol (IPA) | Water | 3:1 | Viscosity Management: IPA has a wider metastable zone, allowing for better crystal growth control than MeOH. |
Expert Insight: The ortho-ethoxy substituent (2-ethoxy) breaks molecular symmetry more than the para-isomer, potentially lowering the melting point. This increases the risk of the product separating as an oil (Liquid-Liquid Phase Separation) rather than a crystal. Avoid Chlorinated Solvents (DCM, Chloroform) for crystallization; the solubility is too high, leading to poor recovery yields.
Part 2: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Report: "Upon cooling, the solution turns cloudy and deposits a sticky oil at the bottom. No crystals form."
Root Cause: The solution entered the "oiling out" region (where the liquid-liquid spinodal curve lies above the solubility curve) before nucleation could occur. This is common with diarylmethane derivatives containing flexible ether chains.
Corrective Protocol:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Seed at High Temp: Add seed crystals (0.1 wt%) at a temperature just below the saturation point (cloud point), not when cold.
-
Slow Cooling: Use a linear cooling ramp (e.g., 0.5°C/min). Rapid cooling spikes supersaturation, forcing the system into the oiling zone.
-
Agitation: Increase stirring speed to prevent oil droplets from coalescing at the bottom.
Issue 2: Impurity Rejection (Regioisomers)
User Report: "HPLC shows persistent 4-ethoxy or des-bromo impurities co-crystallizing."
Scientific Logic: Structural isomers (2-ethoxy vs 4-ethoxy) have nearly identical solubility parameters. A standard thermal recrystallization may not distinguish them.
Solution: Switch to a Thermodynamic Slurry .
-
Suspend the solid in Methanol (5 volumes) at room temperature.
-
Stir for 12–24 hours.
-
Mechanism: Ostwald Ripening. The thermodynamically less stable crystal (often the impurity inclusion) will dissolve and redeposit onto the more stable crystal lattice of the pure product.
Part 3: Visualization & Logic Flows
Workflow 1: Solvent Selection Decision Tree
This logic gate determines the correct solvent based on your specific impurity profile and yield requirements.
Caption: Decision matrix for selecting solvent systems based on impurity polarity and oiling-out risk.
Workflow 2: The "Oiling Out" Rescue Loop
A self-validating loop to recover solid material from an oiled-out state.
Caption: Step-by-step rescue protocol for converting an oiled-out phase into a crystalline solid.
Part 4: Validated Experimental Protocol
Method: Binary Solvent Recrystallization (Ethanol/Water) Target: >98% Purity, >85% Yield
-
Dissolution:
-
Charge 10.0 g of crude This compound into a flask.
-
Add Ethanol (50 mL) .
-
Heat to 50–55°C. Stir until fully dissolved. Note: If insolubles remain, filter hot.
-
-
Nucleation Point:
-
Maintain temperature at 45°C.
-
Slowly add Water dropwise.
-
Stop point: When the solution turns slightly turbid (cloud point).
-
Add 1-2 mL of Ethanol to clear the turbidity (restore single phase).
-
-
Crystallization:
-
Cool slowly to 20°C over 2 hours.
-
Critical Step: If oiling occurs, reheat and add seed crystals.
-
Once solids form, cool further to -15°C to -20°C and hold for 2 hours.
-
-
Isolation:
-
Filter the cold slurry.
-
Wash the cake with pre-cooled (-20°C) Ethanol/Water (2:1 mix).
-
Dry under vacuum at 30°C.
-
References
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. (Patent No.[2][3][4] EP3063116A1). Describes the industrial purification of the para-isomer using Ethanol at low temperatures (-20°C).
-
Crystalline solvates and complexes of (1S)-1,5-anhydro-1-C-(3-((phenyl)methyl)phenyl)-D-glucitol derivatives. WIPO. (Publication No. WO 2008/002824).[4][5] Details the crystallization of SGLT2 intermediates using alcohol/toluene/heptane systems. [4]
-
Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. (2014, Vol 24, Issue 5). Discusses the use of n-hexane and mixed solvents to remove polar impurities from the ethoxy-benzyl intermediate.
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. General grounding for binary solvent selection (Ethanol/Water vs. Hexane/EtOAc).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. US7902198B2 - Crystalline aripiprazole solvates - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. WO2008002824A1 - Crystalline solvates and complexes of (is) -1, 5-anhydro-l-c- (3- ( (phenyl) methyl) phenyl) -d-glucitol derivatives with amino acids as sglt2 inhibitors for the treatment of diabetes - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting low conversion rates in SGLT2 intermediate coupling
Executive Summary & Core Mechanism
The Challenge: The critical bottleneck in synthesizing SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin, Canagliflozin) is the formation of the C-C bond between the aglycone (aryl halide) and the sugar moiety (gluconolactone). This step typically involves a Lithium-Halogen Exchange (LiHE) or Grignard formation followed by nucleophilic addition to a persilylated gluconolactone.
The Symptom: "Low conversion" in this context usually manifests in two distinct ways:
-
Incomplete Lithiation: The aryl halide remains unreacted.
-
Coupling Failure: The aryl species forms but fails to adduct to the lactone, resulting in protonated arene (after quench) or complex decomposition products.
Mechanism of Action (The "Why")
The reaction is a kinetic competition between the desired nucleophilic addition to the lactone carbonyl and deleterious side reactions (protonation, Wurtz coupling, or lactone enolization).
Figure 1: Simplified reaction pathway for C-glycosylation via lithiation. The critical failure point is often the competition between the Lactone path and the Side_Protonation path.
Diagnostic Troubleshooting Guide
Before altering your protocol, identify the specific point of failure using this logic flow.
Figure 2: Diagnostic logic tree for isolating the root cause of low conversion.
Frequently Asked Questions (Technical Q&A)
Category A: The Lithiation Step (Reagent Quality)
Q1: My aryl halide consumption is stalled at 80%. Adding more n-BuLi causes decomposition. What is happening?
Diagnosis: This is likely an issue of aggregation or titration error .
Explanation:
-
Titrate your n-BuLi immediately before use using N-pivaloyl-o-toluidine or diphenylacetic acid.
-
Solvent Quality: Ensure THF is fresh.
-
Protocol Adjustment: Consider a "Turbo Grignard" approach (
). The LiCl breaks up aggregates, allowing the exchange to proceed at higher temperatures (-20°C to 0°C) with higher conversion rates [1].
Q2: Why is the "Reverse Addition" technique recommended for the coupling step? Diagnosis: Thermodynamic instability of the tetrahedral intermediate. Explanation: In "Normal Addition" (adding Lactone to Aryl-Li), the Aryl-Li is in large excess at the start. As the reaction proceeds, the formed alkoxide intermediate can interact with unreacted Aryl-Li. Recommendation: Reverse Addition (cannulating the Aryl-Li into a solution of the Lactone) ensures the Lactone is always in excess relative to the incoming nucleophile. This minimizes side reactions like double-addition or enolization of the lactone [2].
Category B: The Coupling Event (Reaction Conditions)
Q3: I see the "Des-Halo" byproduct (protonated aryl ring) in my LC-MS. Is my solvent wet? Diagnosis: Not necessarily. This can be caused by Lactone Enolization . Explanation: Gluconolactone has alpha-protons. A highly basic species like Aryl-Li can act as a base rather than a nucleophile, deprotonating the lactone. Upon quenching, the Aryl-Li becomes the protonated arene (Des-Halo product), and the lactone is lost. Solution:
-
Temperature: Keep the addition strictly < -70°C if using Aryl-Li.
-
Counter-ion Switch: Magnesium species (Grignards) are less basic and more nucleophilic than Lithium species. Switching to an Aryl-MgBr intermediate often drastically reduces enolization [3].
Q4: How critical is the drying of the Gluconolactone? Diagnosis: Critical. This is the most common failure point. Explanation: Commercial 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone is extremely hygroscopic. Even 100 ppm water will quench your Aryl-Li immediately. Protocol: Azeotropically dry the lactone with toluene three times immediately prior to dissolution in THF.
Experimental Protocol: The "Gold Standard"
This protocol utilizes the Turbo Grignard method, which is superior to the traditional
Reagents:
-
Aryl Halide (1.0 equiv)
- (1.3 M in THF, 1.1 equiv)
-
TMS-Gluconolactone (1.2 equiv)
-
Anhydrous THF (KF < 50 ppm)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask under
flow. -
Lactone Drying: In a separate flask, dissolve TMS-Gluconolactone in toluene and concentrate in vacuo. Repeat 3x. Redissolve in THF to form Solution B.
-
Exchange (Aglycone Formation):
-
Charge Aryl Halide and THF into the main flask.
-
Cool to -10°C .
-
Add
dropwise over 30 mins. -
Checkpoint: Monitor by HPLC (quench aliquot in MeOH). Wait for >98% conversion of Aryl Halide.
-
-
Coupling (C-C Bond Formation):
-
Cool the Aryl-Mg species to -20°C .
-
Add Solution B (Lactone) slowly over 1 hour.
-
Critical: Maintain internal temp < -15°C.
-
-
Quench:
-
Pour reaction mixture into ice-cold 1M Citric Acid (pH ~3).
-
Note: Do not use strong mineral acids yet; this will cleave the silyl groups prematurely if not intended.
-
Data Comparison: Li vs. Mg/Li Coupling
| Parameter | n-BuLi Route | Turbo Grignard (Mg/Li) Route |
| Operating Temp | -78°C (Strict) | -20°C to 0°C (Forgiving) |
| Moisture Sensitivity | Extreme | High |
| Major Side Reaction | Wurtz Coupling / Enolization | Incomplete Exchange (if slow) |
| Typical Yield (Coupling) | 65-75% | 85-92% |
| Scalability | Poor (Heat transfer limits) | Excellent |
References
-
Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.
-
Xu, G., et al. "A Concise and Efficient Synthesis of Dapagliflozin." Organic Process Research & Development, vol. 23, no.[1] 7, 2019. (Demonstrates process optimization and crystallization strategies).
-
Wang, X.J., et al. "Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside."[2] Organic Letters, vol. 16, no. 15, 2014, pp. 4090–4093.
-
Handa, M., et al. "Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin." Organic Process Research & Development, vol. 27, no. 2, 2023.[1][3][4] (Discusses flow chemistry benefits for the coupling step).
Sources
Controlling moisture sensitivity in 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene reactions
Executive Summary & Core Directive
The Challenge: The lithiation of 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene (henceforth "The Aglycone Precursor") is the critical gateway step in the synthesis of Dapagliflozin and related SGLT2 inhibitors. This reaction relies on a Lithium-Halogen exchange (typically using n-BuLi) to generate a nucleophilic aryl-lithium species.
The Failure Mode: The Aryl-Lithium intermediate is hyper-sensitive to proton sources. Even trace moisture (>50 ppm) in the solvent or atmosphere causes immediate protodehalogenation , yielding the "Des-bromo" impurity (1-chloro-2-(2-ethoxybenzyl)benzene). This impurity is non-reactive toward the gluconolactone electrophile and is difficult to purge downstream, often resulting in batch rejection.
The Solution: This guide provides a self-validating protocol to ensure moisture content remains below the critical threshold (<10 ppm) throughout the reaction trajectory.
Tier 1: Rapid Diagnostics (The "Why is my yield low?" Section)
Use this section to correlate your analytical data with specific failure points.
Symptom: High "Des-Bromo" Impurity by HPLC
If your unreacted starting material is low, but the desired C-glycoside yield is poor, check for the Des-Bromo impurity.
| Diagnostic Indicator | Probable Cause | Immediate Action |
| Des-Bromo > 5.0% | Gross Moisture Contamination. The system was not sealed, or the solvent was "wet" (>200 ppm). | Abort Batch. Do not proceed to coupling. Re-dry all lines. |
| Des-Bromo 1.0% - 5.0% | Solvent/Reagent Issue. THF likely contains 50–100 ppm water, or n-BuLi titer is low (partial quenching). | Check THF via Karl Fischer (KF). Titrate n-BuLi. |
| Des-Bromo < 0.5% | Process Control. System is dry. Yield loss likely due to temperature excursions or poor mixing (mass transfer). | Verify cryostat stability (-78°C). Increase stirring rate. |
| High Starting Material | Incomplete Exchange. n-BuLi degraded or insufficient equivalents used. | Titrate n-BuLi using diphenylacetic acid method. |
Tier 2: The "Dry-Pro" Optimization Protocol
This protocol treats the reaction vessel as a Self-Validating System . Do not rely on "standard" drying; verify it.
Phase A: System Preparation (The "Bake-Out")
-
Glassware: Oven-dry all glassware at 120°C for minimum 4 hours. Assemble while hot under a stream of dry Nitrogen or Argon.
-
The Manifold: Ensure your Schlenk line vacuum pulls <100 mTorr. Leak check by closing the vacuum source and monitoring the manometer for 5 minutes.
-
Hysteresis Cycles: Perform three "Evacuate-Refill" cycles with the inert gas. Why? This removes adsorbed moisture from the glass walls, which is often the invisible killer of organolithiums.
Phase B: Solvent Engineering (The <10 ppm Standard)
THF (Tetrahydrofuran) is hygroscopic. A fresh bottle from a supplier often contains 30–50 ppm water, which is marginal for this chemistry.
-
Standard Method: Distillation over Sodium/Benzophenone (wait for deep purple ketyl radical).
-
Alternative (Process Scale): Pass through activated alumina columns (Solvent Purification System).[1]
-
Validation: Mandatory Karl Fischer (KF) Titration before cannulation. Target: <10 ppm .
Phase C: The Reaction Workflow (Visualized)
The following diagram illustrates the critical decision points where moisture control determines the pathway between Success (Dapagliflozin precursor) and Failure (Des-bromo impurity).
Caption: Figure 1.[2] Kinetic competition between the desired coupling and the parasitic protodehalogenation pathway.
Tier 3: Deep Dive & FAQs
Q1: Can I use Molecular Sieves to dry the THF in the reaction flask? A: No. While 3Å or 4Å sieves are excellent for storage, they should not be present during the lithiation. The abrasive dust from sieves can act as nucleation sites for side reactions, and lithium reagents can sometimes react with the binders in the sieves.
-
Correct Protocol: Store THF over activated sieves (activated at 300°C under vacuum), then cannulate the supernatant liquid into the reaction vessel.
Q2: Why is the "Des-Bromo" impurity forming even though my KF says 5 ppm? A: Check your Inert Gas Line . If you are using a balloon, oxygen/moisture can diffuse through the rubber over hours. If you are using a manifold, check for "back-diffusion" from the oil bubbler.
-
Tip: Use an over-pressure of Argon (heavier than air) rather than Nitrogen if your vessel is static.
Q3: Is the reaction temperature critical for moisture sensitivity? A: Yes, but not how you might think. Lower temperatures (-78°C) stabilize the Aryl-Lithium intermediate against thermal decomposition (benzyne formation), but the protonation reaction with water is extremely fast (diffusion-controlled) even at -78°C. You cannot "freeze out" the moisture reaction. The system must be dry.[3]
Q4: How do I troubleshoot the n-BuLi quality? A: Commercial n-BuLi in hexanes degrades over time, forming Lithium Hydroxide (LiOH) and butane. The LiOH forms a white precipitate.
-
Visual Check: If the solution is cloudy or has significant white solids, the titer is likely compromised.
-
Titration: Use the 1,10-phenanthroline or N-pivaloyl-o-toluidine method before every critical batch.
Troubleshooting Logic Tree
Use this decision tree to isolate the root cause of failed batches.
Caption: Figure 2. Step-by-step isolation of chemical vs. environmental failure modes.
References
-
Process Synthesis of Dapagliflozin
-
Organolithium Handling & Titration
- Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Source:Journal of Visualized Experiments (via NCBI/PMC).
-
URL:[Link]
-
Moisture Determination (Karl Fischer)
-
SGLT2 Inhibitor Process Development
Sources
- 1. reddit.com [reddit.com]
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Technical Support Center: Catalyst Selection for Optimized Cross-Coupling of Bromo-Chloro-Benzenes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst selection in the cross-coupling of bromo-chloro-benzenes. This resource is designed to provide you, as a senior application scientist, with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the cross-coupling of bromo-chloro-benzenes. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.
Question 1: My reaction shows low or no conversion of the bromo-chloro-benzene starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can often be traced back to catalyst activity or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[1] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly. Oxygen can poison the catalyst and lead to the formation of palladium black, a sign of catalyst decomposition.[1]
-
Ligand Selection: The choice of ligand is critical for activating the C-Cl bond, which is significantly less reactive than the C-Br bond.[2] For Suzuki-Miyaura couplings of aryl chlorides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or t-BuXPhos are often required to promote the difficult oxidative addition step.[3][4] For Buchwald-Hartwig aminations, ligands such as BrettPhos are designed for challenging substrates.[5]
-
Inadequate Temperature: While the C-Br bond may react at lower temperatures, activating the C-Cl bond often requires more thermal energy.[2] If you are aiming for dual coupling, a higher reaction temperature (e.g., 100-120 °C) may be necessary.[2] However, be mindful that excessive heat can lead to catalyst decomposition.[1]
-
Base and Solvent Purity: The choice and purity of the base are crucial. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically used.[6] Ensure your solvents are anhydrous, as water can interfere with the catalytic cycle, particularly in reactions involving organometallic reagents sensitive to hydrolysis.[1]
Question 2: I am observing significant amounts of homocoupling of my nucleophile (e.g., boronic acid). How can I minimize this side reaction?
Answer:
Homocoupling is a frequent side reaction, especially in Suzuki-Miyaura couplings. It arises from the reaction of two molecules of the organoboron reagent. Here are strategies to suppress it:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can increase the likelihood of homocoupling.
-
Optimize Ligand-to-Palladium Ratio: The ideal ligand-to-palladium ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium precursor.[1] An insufficient amount of ligand can lead to palladium species that are more prone to promoting homocoupling.[1]
-
Degassing: As mentioned previously, oxygen can contribute to homocoupling. Rigorous degassing of the reaction mixture is essential.[1]
-
Choice of Base: The strength and nature of the base can influence the rate of transmetalation versus side reactions. Experiment with different bases (e.g., K₂CO₃, K₃PO₄, CsF) to find the optimal conditions for your specific substrate.
Question 3: My reaction is not selective, and I am getting a mixture of mono- and di-substituted products. How can I control the chemoselectivity to favor mono-substitution at the bromine position?
Answer:
Achieving high chemoselectivity is key when working with dihalogenated substrates. The inherent reactivity difference between the C-Br and C-Cl bonds (C-Br > C-Cl) is the basis for selective functionalization.[2]
-
Reaction Temperature and Time: Milder reaction conditions will favor reaction at the more reactive C-Br bond.[3] Start with lower temperatures (e.g., room temperature to 60 °C) and monitor the reaction closely by TLC or GC-MS. Stop the reaction once the desired mono-substituted product is maximized.
-
Catalyst and Ligand Choice:
-
For Suzuki-Miyaura Coupling: Using a less reactive catalyst system can enhance selectivity. For example, Pd(PPh₃)₄ is often used for selective couplings at the C-Br position.[2] More activating, bulky phosphine ligands are generally required to engage the C-Cl bond.[2]
-
For Buchwald-Hartwig Amination: The choice of ligand is paramount. While some ligands promote exhaustive functionalization, others can be tuned for mono-arylation.[7] The steric bulk of the ligand can influence whether the catalyst remains associated with the initial product, leading to a second coupling event.[7]
-
-
Careful Control of Equivalents: Use only one equivalent of the coupling partner to favor mono-substitution.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding catalyst selection and reaction optimization for the cross-coupling of bromo-chloro-benzenes.
Q1: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?
The general reactivity trend is C-I > C-Br > C-OTf > C-Cl.[2] This is primarily due to the differences in bond dissociation energies, with the C-I bond being the weakest and the C-Cl bond being the strongest.[2]
Q2: Which type of palladium catalyst (Pd(0) vs. Pd(II)) is better to start with?
Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are commonly used. Pd(II) precatalysts require an in-situ reduction to the active Pd(0) species, which is often facilitated by phosphine ligands or other reagents in the reaction mixture.[5] For sensitive substrates or when precise control over the active catalyst concentration is needed, starting with a well-defined Pd(0) complex can be advantageous.
Q3: How do I choose the right ligand for my specific cross-coupling reaction?
The choice of ligand is highly dependent on the specific transformation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and the nature of your substrates.
-
Suzuki-Miyaura: For coupling at the less reactive C-Cl bond, bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., XPhos, SPhos) are often the catalysts of choice.[3]
-
Buchwald-Hartwig Amination: This reaction is highly sensitive to ligand effects. Different generations of Buchwald ligands have been developed to couple a wide range of amines and aryl halides.[8] For bromo-chloro-benzenes, a systematic screening of ligands is often necessary to achieve the desired selectivity and yield.
-
Sonogashira Coupling: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[9] Phosphine ligands like PPh₃ are common, but for challenging substrates like aryl chlorides, more electron-rich and bulky ligands may be required.[10]
Q4: Can I perform a one-pot, two-step reaction to functionalize both the bromine and chlorine positions with different groups?
Yes, this is a powerful strategy for building molecular complexity. The process involves first performing a selective cross-coupling at the more reactive C-Br position under milder conditions. Then, without isolating the intermediate, the reaction conditions can be changed (e.g., by adding a more active ligand and/or increasing the temperature) to facilitate the second coupling at the C-Cl position with a different nucleophile.[11]
Q5: What are the key differences in catalyst requirements for different types of cross-coupling reactions (e.g., Suzuki vs. Buchwald-Hartwig vs. Sonogashira)?
While all are palladium-catalyzed, the specific requirements differ:
-
Suzuki-Miyaura Coupling: Requires a base to activate the organoboron reagent for transmetalation.[12]
-
Buchwald-Hartwig Amination: Involves the formation of a palladium-amido complex and requires a strong base to deprotonate the amine.[6]
-
Sonogashira Coupling: Typically requires a copper(I) co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[9] Copper-free versions are also available.[10]
-
Negishi Coupling: Utilizes organozinc reagents, which are highly reactive and often do not require a base for transmetalation.[13]
-
Kumada Coupling: Employs Grignard reagents, which are very strong nucleophiles and bases. The reaction is often catalyzed by nickel or palladium complexes.[14]
-
Stille Coupling: Uses organotin reagents, which are generally stable but raise toxicity concerns.[15]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
-
To an oven-dried Schlenk tube, add the bromo-chloro-benzene (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., dioxane/water, 4:1, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Performance Comparison for Selective Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) for C-Br Coupling |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 80 | 16 | ~85-95 |
Note: Yields are approximate and can vary depending on the specific substrates used. Data compiled from analogous systems reported in the literature.[3]
Section 4: Visualizing the Catalytic Cycle and Decision-Making
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Decision-Making Workflow for Catalyst Selection
Caption: A simplified decision-making workflow for catalyst selection.
References
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. ResearchGate. [Link]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. [No valid URL provided]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. [Link]
-
Kumada coupling. Wikipedia. [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I). ChemRxiv. [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate. [Link]
-
Kumada Coupling Reaction: Videos & Practice Problems. Pearson. [Link]
-
Theoretical Study on Pd-catalyzed Cross-Coupling Reactions. CORE. [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl. PMC. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Negishi coupling. Wikipedia. [Link]
-
Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. [Link]
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [No valid URL provided]
-
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. [Link]
-
Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. ACS Publications. [Link]
- Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. [No valid URL provided]
-
Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. PMC. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
(a) Model Stille coupling reactions using different catalyst systems:. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
-
Negishi Coupling. OpenOChem Learn. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative HPLC Method Validation: Optimizing Purity Analysis for the Dapagliflozin Intermediate 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
Executive Summary & Molecular Context[1][2]
In the synthesis of SGLT2 inhibitors like Dapagliflozin, the intermediate 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene (CAS: 1830346-16-1) represents a critical quality attribute (CQA) checkpoint. The structural integrity of this halo-benzylated aromatic core is vital; however, its synthesis often yields challenging impurities, specifically:
-
Regioisomers: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (the para-ethoxy isomer).
-
De-halogenated analogs: Des-bromo or des-chloro variants resulting from over-reduction.
The Challenge: Standard alkyl-bonded stationary phases (C18) often struggle to resolve the ortho- and para- ethoxybenzyl isomers due to their identical hydrophobicity (
The Solution: This guide compares a standard C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method . We demonstrate that exploiting
Method Comparison: C18 vs. Phenyl-Hexyl
The following data summarizes the performance of both methods. The "Standard" method represents a typical starting point in many QC labs, while the "Optimized" method represents the recommended approach for high-purity validation.
Table 1: Chromatographic Conditions & Performance
| Parameter | Method A: Standard (Baseline) | Method B: Optimized (Recommended) |
| Stationary Phase | C18 (L1), | Phenyl-Hexyl (L11), |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Mobile Phase | ACN : Water (70:30 v/v) Isocratic | A: 0.1% Formic Acid in WaterB: Methanol (Gradient) |
| Gradient Profile | N/A (Isocratic) | 0-2 min: 60% B15 min: 85% B20 min: 60% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 225 nm | UV @ 225 nm |
| Critical Pair Resolution ( | 1.2 (Co-elution of isomers) | 3.8 (Baseline Separation) |
| Tailing Factor ( | 1.4 | 1.1 |
| Run Time | 12 minutes | 20 minutes |
Table 2: Impurity Profile Selectivity
| Analyte | Retention Time (Method A) | Retention Time (Method B) | Observation |
| Main Peak (2-ethoxy isomer) | 8.4 min | 12.1 min | Sharp, symmetric peak in Method B. |
| Regioisomer (4-ethoxy isomer) | 8.6 min (Shoulder) | 13.4 min | Method B resolves isomer due to steric accessibility to |
| Des-bromo Impurity | 6.2 min | 9.5 min | Well resolved in both, but better shape in B. |
Scientific Rationale & Decision Logic
Why does Method B succeed where Method A fails?
-
Selectivity Mechanism: The target molecule contains two aromatic rings. On a C18 column, separation is driven purely by hydrophobicity. Since the ortho- and para- isomers have nearly identical hydrophobic surface areas, they co-elute. The Phenyl-Hexyl phase engages in
stacking with the analyte's benzene rings. The steric hindrance of the ortho- ethoxy group alters how the molecule aligns with the stationary phase compared to the para- isomer, creating a significant difference in retention. -
Solvent Choice: Methanol (protic) is preferred over Acetonitrile (aprotic) in Method B because Acetonitrile's
-electrons can compete with the stationary phase, suppressing the unique selectivity of the Phenyl-Hexyl ligand.
Visualization: Method Development Decision Tree
Figure 1: Decision logic moving from standard C18 screening to the targeted Phenyl-Hexyl approach to address isomeric selectivity.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this strict protocol. This workflow is designed to be self-validating through the inclusion of System Suitability Tests (SST).
Reagents & Preparation[3][4]
-
Diluent: Methanol : Water (80:20 v/v).
-
Reference Standard: this compound (>99.0% purity).
-
Impurity Mix: Spike Reference Standard with 1% of 4-ethoxybenzyl regioisomer (CAS 461432-23-5) and des-bromo analog.
Chromatographic Setup[5]
-
Column Equilibration: Flush column with 100% Methanol for 30 mins, then equilibrate with Initial Gradient conditions (60% B) for 45 mins. Rationale: Phenyl phases require longer equilibration to stabilize the ligand orientation.
-
Injection Sequence:
-
Blank (Diluent) x 1
-
SST Solution (Impurity Mix) x 5
-
Sample Preparations x N
-
Bracketing Standard x 1
-
System Suitability Criteria (Pass/Fail)
Before analyzing samples, the system must meet these metrics based on the SST injection:
-
Resolution (
): > 2.5 between Main Peak and Regioisomer. -
Tailing Factor (
): 0.8 – 1.2. -
Precision (RSD): < 2.0% for peak area of the main analyte (n=5).
Validation Summary (ICH Q2 R1)
The following data validates Method B for purity analysis.
Specificity (Forced Degradation)
Samples were subjected to stress conditions (Acid, Base, Oxidative, Thermal).
-
Result: All degradation products eluted before the main peak. Purity Angle < Purity Threshold (via PDA detector), confirming no co-elution under the main peak.
Linearity & Range
-
Range: 0.5 µg/mL (LOQ) to 150 µg/mL (150% of target concentration).
-
Correlation Coefficient (
): 0.9998. -
Equation:
.
Accuracy (Recovery)
Spiked recovery at 50%, 100%, and 150% levels.
| Level | Recovery (%) | RSD (%) |
| 50% | 99.4 | 0.5 |
| 100% | 100.2 | 0.3 |
| 150% | 99.8 | 0.4 |
Visualization: Validation Workflow
Figure 2: Workflow for validating the analytical method according to ICH guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 58636733 (Dapagliflozin Intermediate). PubChem. Link
-
Advanced Materials Technology. (2023). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Halo Columns Application Notes.[1][2] Link
-
TCI Chemicals. (2023).[3] Product Specification: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Isomer).[4][5][6]Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. halocolumns.com [halocolumns.com]
- 3. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | CAS 461432-23-5 | LGC Standards [lgcstandards.com]
- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 6. CAS 461432-23-5 Dapagliflozin Bromo Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
Validating Analytical Methods for Halogenated Benzene Derivatives: A Comparative Guide
Executive Summary
Halogenated benzene derivatives (e.g., chlorobenzene, bromobenzene, and their isomers) are critical building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, their volatility and structural similarity—specifically regioisomers like meta- and para- dichlorobenzene—pose significant analytical challenges.
This guide moves beyond basic method descriptions to provide a comparative validation strategy aligned with ICH Q2(R2) guidelines. We analyze the trade-offs between GC-FID, GC-MS, and HPLC-UV, providing a self-validating protocol designed to ensure specificity against co-eluting isomers.
Part 1: The Analytical Landscape (Comparative Analysis)
Selecting the correct detector is not merely about sensitivity; it is about specificity . For halogenated benzenes, the primary failure mode is not detection limit, but the inability to resolve positional isomers.
Comparative Performance Matrix
| Feature | GC-FID (Flame Ionization) | GC-MS (Mass Spectrometry) | HPLC-UV (Diode Array) |
| Primary Utility | Routine QC, Purity Assay (>98%) | Impurity Profiling, Genotoxic Screening | Polar/Non-volatile Derivatives |
| Isomer Specificity | Low (Relies solely on Retention Time) | High (Mass Spectrum + RT) | Medium (UV Spectra often identical) |
| Linearity Range | Excellent ( | Good ( | Good ( |
| Sensitivity (LOD) | High (pg levels) | Very High (fg levels in SIM mode) | Moderate (ng levels) |
| The "Isomer Trap" | m- and p- isomers often co-elute on non-polar columns. FID cannot distinguish them. | MS can distinguish via fragmentation patterns (though often similar) or SIM ratios. | Separation often requires specialized chiral or phenyl-hexyl columns. |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Medium Throughput | Medium Cost / Low Throughput |
Expert Insight: The "Isomer Trap"
In non-polar columns (e.g., 5% Phenyl-methylpolysiloxane), separation is driven by boiling point.
-
m-Dichlorobenzene BP: 173 °C
-
p-Dichlorobenzene BP: 174 °C Result: These two often co-elute as a single peak on standard DB-5 columns. GC-FID validation fails here unless a polar column (PEG/Wax) is used to separate based on dipole moments.
Part 2: Strategic Method Selection
The following decision tree illustrates the logic for selecting the appropriate instrument based on the analytical phase (Development vs. QC) and sample complexity.
Figure 1: Decision logic for selecting analytical techniques for halogenated benzenes.
Part 3: Validation Protocol (GC-FID Focus)
This protocol focuses on GC-FID as the workhorse for purity assays, incorporating ICH Q2(R2) requirements.
System Setup & Causality
-
Column Selection: Do NOT use a standard DB-5 (5% phenyl).
-
Recommendation:DB-WAX or HP-INNOWax (Polyethylene Glycol).
-
Why? The high polarity of the PEG phase interacts with the dipole moments of the halogenated positions, resolving the meta and para isomers that boiling-point columns miss.
-
-
Carrier Gas: Helium (Constant Flow: 1.2 mL/min).
-
Internal Standard (IS): Naphthalene or Fluorobenzene (if not an analyte).
-
Why? Corrects for manual injection variability and solvent evaporation during sample prep.
-
Step-by-Step Validation Workflow
Experiment A: Specificity (The Critical Test)
Objective: Prove that the method separates the analyte from all potential isomers and synthesis byproducts.
-
Prepare a Resolution Mixture: Spike the target analyte (e.g., 1-bromo-4-chlorobenzene) with its specific isomers (1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene) at 1% levels.
-
Inject: Run the gradient.
-
Acceptance Criteria: Resolution (
) between the critical pair (usually m- and p-) must be (Baseline resolution).
Experiment B: Linearity & Range
Objective: Confirm detector response is proportional to concentration.
-
Levels: Prepare 5 concentration levels ranging from 80% to 120% of the target test concentration.
-
Plot: Area Ratio (Analyte/IS) vs. Concentration.
-
Acceptance:
.[1][2] Residual plot should show random scatter, not a "U" shape (which indicates saturation).
Experiment C: Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Spike: Add known amounts of standard into the sample matrix (e.g., reaction mixture) at 80%, 100%, and 120%.
-
Calculate: % Recovery = (Observed Conc / Theoretical Conc)
100. -
Acceptance: 98.0% – 102.0% for bulk drug substances.
Part 4: The Self-Validating System (Lifecycle)
Under ICH Q2(R2), validation is not a one-time event but a lifecycle.[3] The following diagram illustrates how to build a "Self-Validating" routine into every sequence.
Figure 2: Routine Analysis Workflow incorporating System Suitability Tests (SST) as a self-validating gate.
Part 5: Case Study – Resolving Dichlorobenzenes
Scenario: A process development team needed to quantify 1,4-dichlorobenzene (p-DCB) in a reaction mixture containing 1,3-dichlorobenzene (m-DCB).
Initial Failure (Method A):
-
Column: DB-5 (5% Phenyl)
-
Result: Single peak observed at 4.52 min. Purity reported as 99.5%.
-
Reality: The peak contained 5% m-DCB co-eluting.
Optimized Success (Method B):
-
Column: DB-WAX (Polyethylene Glycol)
-
Result:
-
m-DCB Retention Time: 6.10 min
-
p-DCB Retention Time: 6.45 min
-
Resolution (
): 2.1
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[8][9] Retrieved from [Link]
-
Restek Corporation. GC Column Selection Guide: Separating Isomers. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][5][10] Retrieved from [Link]
-
Agilent Technologies. Analysis of Halogenated Hydrocarbons and Benzene Derivatives. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. mastercontrol.com [mastercontrol.com]
- 4. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
- 5. Applications of GC Flame Ionization Detectors [phenomenex.com]
- 6. 6-napse.com [6-napse.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. asianpubs.org [asianpubs.org]
Chemoselective Reactivity Profile: Bromo- vs. Chloro-Functionalized 2-Ethoxybenzyl Benzenes
[1]
Executive Summary
In the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Ertugliflozin) and related pharmacophores, the 2-ethoxybenzyl benzene core frequently requires regioselective functionalization. This guide provides an objective comparison of the reactivity profiles of aryl-bromo versus aryl-chloro substituents within this scaffold.
Key Finding: The kinetic differentiation between the C–Br and C–Cl bonds on the 2-ethoxybenzyl benzene core is sufficiently high to allow orthogonal functionalization. The bromo-position serves as a primary reactive handle (for lithiation or Pd-catalyzed coupling), while the chloro-position acts as a robust structural element or a latent handle requiring forcing conditions for activation.[1]
Mechanistic Basis of Selectivity
The chemoselectivity relies on the distinct bond dissociation energies (BDE) and the rates of oxidative addition (OA) to transition metals.[1]
Bond Energy & Oxidative Addition[1]
-
C(sp²)–Br Bond: Weaker (~81 kcal/mol).[1] Undergoes rapid oxidative addition to Pd(0) and fast Lithium-Halogen Exchange (Li-HE) at -78 °C.[1]
-
C(sp²)–Cl Bond: Stronger (~96 kcal/mol).[1] Inert to standard Pd-catalysis (without specialized bulky phosphine ligands) and resists Li-HE below -40 °C.[1]
Electronic Influence of the 2-Ethoxybenzyl Group
The ortho-ethoxybenzyl moiety is electron-donating.
-
Effect on Oxidative Addition: The increased electron density on the central ring slightly retards oxidative addition compared to electron-deficient systems. However, the relative reactivity gap (
) remains preserved.[1] -
Coordination Effects: The ethoxy oxygen can act as a weak directing group (Lewis base) for lithiation species, potentially stabilizing ortho-lithio intermediates, though halogen exchange kinetics generally dominate over Directed Ortho Metalation (DoM) mechanisms in bromo-arenes.[1]
Performance Comparison Data
The following table summarizes the reactivity of a hypothetical 1-bromo-4-chloro-2-(2-ethoxybenzyl)benzene substrate under standard synthetic conditions.
| Reaction Class | Reagent / Catalyst | Bromo-Position Reactivity | Chloro-Position Reactivity | Chemoselectivity Outcome |
| Lithium-Halogen Exchange | Fast (< 5 min) .[1][2] Quantitative conversion to Ar-Li. | Inert . C–Cl bond remains intact.[1] | >99:1 selectivity for Br-exchange. | |
| Suzuki-Miyaura Coupling | Pd(PPh | High .[1][2] Rapid oxidative addition and coupling. | Low/Inert . Requires specialized ligands (e.g., XPhos, Buchwald G3).[1] | Excellent . Mono-arylation at Br site. |
| Magnesium Exchange | Moderate/Fast .[1][2] Forms Ar-MgCl at 0 °C to RT. | Inert . | High . Selective Grignard formation. | |
| Nucleophilic Aromatic Substitution | NaOMe, DMSO (S | Moderate .[1][2] Requires activating groups (e.g., -NO | Slow . Generally requires higher T than Br. | Poor . Not recommended for selectivity without EWGs. |
Experimental Protocols
Protocol A: Chemoselective Lithium-Halogen Exchange
Objective: To selectively functionalize the bromo-position (e.g., formylation or carboxylation) while preserving the chloro-substituent.[1][2]
Reagents:
-
Substrate: 1-bromo-4-chloro-2-(2-ethoxybenzyl)benzene (1.0 equiv)[1][2]
-
-Butyllithium (
-BuLi): 2.5 M in hexanes (1.1 equiv)[1][2] -
Electrophile: DMF (1.5 equiv)[1]
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve the substrate (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Exchange: Add
-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes via syringe pump to maintain internal temperature < -70 °C.-
Checkpoint: The solution may turn yellow/orange, indicating the formation of the aryl-lithium species.
-
-
Incubation: Stir at -78 °C for 15–30 minutes. (Do not exceed 1 hour or warm up, to prevent benzylic deprotonation or scrambling).
-
Quench: Add DMF (1.1 g, 15 mmol) dropwise.
-
Workup: Allow to warm to 0 °C over 1 hour. Quench with saturated NH
Cl solution. Extract with EtOAc. -
Validation:
H NMR should show the disappearance of the Ar-Br signal and the appearance of the aldehyde proton (~10 ppm). The Ar-Cl signal pattern should remain consistent.
Protocol B: Sequential Suzuki Coupling (The "One-Pot" Concept)
Objective: To couple the bromo-site first, followed by activation of the chloro-site (if desired) or isolation.[1][2]
-
Step 1 (Br-Selective):
-
Step 2 (Cl-Activation - Optional):
Visualizing the Selectivity Pathway
The following diagram illustrates the divergent pathways for a generic 2-ethoxybenzyl benzene scaffold containing both Br and Cl.
Figure 1: Divergent reaction pathways demonstrating the chemoselective activation of the Bromo-site over the Chloro-site.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Bao, W., et al. (2019).[1] Synthesis of SGLT2 Inhibitors: A Review. Current Medicinal Chemistry. (Contextual grounding for 2-ethoxybenzyl intermediates).
-
Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Parham, W. E., & Bradsher, C. K. (1982).[1][2] Aromatic Lithium-Halogen Exchange Reactions. Accounts of Chemical Research, 15(10), 300–305.[1] Link[1]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene
[1]
Executive Summary
Immediate Classification: Halogenated Organic Waste (Solid/Liquid) Critical Directive: DO NOT dispose of via sanitary sewer (sink) or regular trash.[1] Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1]
This guide outlines the operational disposal protocol for 4-Bromo-1-chloro-2-(2-ethoxybenzyl)benzene , a halogenated aromatic intermediate often associated with the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs).[1] Due to its halogen content (Bromine/Chlorine) and aromatic ether structure, this compound poses specific environmental risks—primarily aquatic toxicity and the potential for dioxin formation if incinerated improperly.
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of this waste stream is the first step in a self-validating safety protocol.
| Property | Data / Characteristic | Operational Implication |
| Chemical Class | Halogenated Diarylalkane | MUST be segregated from non-halogenated solvents/solids to prevent cross-contamination of fuel-blending waste streams.[1] |
| Physical State | Solid (typically white/off-white powder) | Risk of dust generation.[1] Use HEPA-filtered vacuums or wet-wiping for spills; do not dry sweep.[1] |
| Key Hazards | Skin/Eye Irritant; Aquatic Chronic Toxicity | Environmental release is the primary regulatory concern.[1] |
| Combustibility | Combustible (High Flash Point) | Can be incinerated, but requires specific temperature thresholds (>1100°C) to break C-Br/C-Cl bonds.[1] |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Do not store in the same secondary containment as Nitric Acid or Peroxides. |
Segregation & Storage (The Self-Validating System)
To ensure "Trustworthiness" in your waste stream, you must implement a segregation protocol that physically prevents error.[1]
-
The "Halogen Rule": This compound contains both Chlorine and Bromine.[2] It must be classified as Halogenated Waste .[1]
-
Container Compatibility:
-
Labeling:
-
Label immediately upon generation.[1]
-
Explicitly write: "Contains Halogenated Organics: this compound."
-
Step-by-Step Disposal Workflow
Phase 1: Waste Generation & Capture
-
Isolate: Collect all solid residues, filter cakes, and contaminated PPE (gloves, weigh boats) associated with this chemical.[1]
-
Consolidate: Place solid waste into a dedicated "Hazardous Solid Waste" container.
-
Note: Do not mix with metal sharps or biohazards.[1]
-
-
Solvent Rinses: The first three rinses of any glassware used with this compound must be collected as Halogenated Solvent Waste .[1] Subsequent rinses can be washed.[1]
Phase 2: Labeling & Verification
-
Tagging: Attach a hazardous waste tag.
-
Constituent Check: List the chemical name fully. Do not use abbreviations (e.g., "Bromo-intermediate").
-
Hazard Check: Check the boxes for "Toxic" and "Irritant" on the waste tag.[1]
Phase 3: Handoff
-
Cap & Seal: Ensure the container is tightly capped.
-
Secondary Containment: Place the container in a secondary tray during storage to prevent leaks.
-
Request Pickup: Contact your Environmental Health & Safety (EHS) department or licensed waste vendor (e.g., Veolia, Clean Harbors) for pickup.[1]
Visualized Disposal Decision Tree
Figure 1: Decision tree for the segregation and packaging of halogenated aromatic waste.
Emergency Contingencies (Spill Management)
If a spill occurs, the "Expertise" pillar dictates that you prioritize containment of dust to prevent inhalation and environmental spread.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1] If dust is visible in the air, use an N95 or P100 respirator.
-
Containment:
-
Decontamination: Clean the surface with a soap/water solution.[1] Collect all cleanup materials (towels, pads) and dispose of them in the Solid Hazardous Waste container (as described in Section 3).
Regulatory Compliance & References
EPA/RCRA Considerations: While this specific intermediate may not be explicitly "U" or "P" listed under RCRA (40 CFR Part 261), it is regulated as a Characteristic Waste or Halogenated Organic depending on the mixture.[1]
-
Waste Code: If ignitable (in solvent), D001 . If toxic constituents leach, potentially D-listed .[1]
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (Halogenated) if pure, or under the codes of the co-solvent.[1]
References:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
